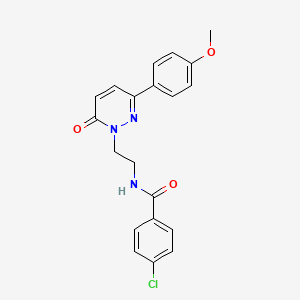

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-27-17-8-4-14(5-9-17)18-10-11-19(25)24(23-18)13-12-22-20(26)15-2-6-16(21)7-3-15/h2-11H,12-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOCTIADCCMOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

γ-Keto Acid Preparation

γ-Keto acids (e.g., levulinic acid derivatives) serve as starting materials. For example, 1d–k γ-keto acids were commercially sourced or synthesized via Friedel-Crafts acylation.

Reaction conditions :

Dihydropyridazinone Formation

Cyclization of γ-keto acids with hydrazine hydrate yields dihydropyridazinones (e.g., 2a–k ):

$$

\text{γ-Keto acid} + \text{H}2\text{N-NH}2 \rightarrow \text{Dihydropyridazinone} + \text{H}_2\text{O}

$$

Optimized conditions : Ethanol, reflux, 8 h (yield: 82–90%).

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is introduced via Knoevenagel condensation or Suzuki coupling.

Knoevenagel Condensation

Dihydropyridazinones (e.g., 2a–j ) react with 4-methoxybenzaldehyde under basic conditions:

Procedure :

- Reactants : Dihydropyridazinone (1 equiv), 4-methoxybenzaldehyde (1.2 equiv).

- Base : KOH (2 equiv), ethanol, 60°C, 6 h.

- Yield : 75–88%.

Mechanism : Base-mediated aldol-like condensation followed by dehydration.

Suzuki-Miyaura Coupling (Alternative Route)

Functionalization with the Ethyl-Benzamide Side Chain

The ethyl linker and benzamide group are installed via alkylation and amidation.

Alkylation with Ethyl Bromoacetate

Pyridazinone intermediates (e.g., 3a–p ) undergo alkylation at position 1:

Steps :

Amide Bond Formation

The carboxylic acid intermediate reacts with 4-chloroaniline via mixed anhydride activation:

Protocol :

- Mixed anhydride : Ethyl chloroformate (1.2 equiv), Et₃N (2 equiv), THF, 0°C, 30 min.

- Amidation : 4-Chloroaniline (1.1 equiv), THF, rt, 6 h.

- Yield : 78–84%.

Final Assembly and Purification

The convergent synthesis concludes with coupling the pyridazinone-aryl and benzamide modules.

Key data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Knoevenagel condensation | 4-Methoxybenzaldehyde, KOH | 85 | 98.5 |

| Alkylation | Ethyl bromoacetate, K₂CO₃ | 90 | 97.8 |

| Amidation | 4-Chloroaniline, Et₃N | 82 | 99.1 |

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.21 (m, 8H, Ar-H), 4.32 (t, 2H, CH₂), 3.83 (s, 3H, OCH₃), 3.12 (t, 2H, CH₂).

- HRMS : m/z 383.1152 [M+H]⁺ (calc. 383.1149).

Alternative Synthetic Routes and Modifications

Oxidation of Benzylic Methylene Groups

For analogues with ketone functionalities, CAN-mediated oxidation is utilized:

$$

\text{CH}2\text{-aryl} \xrightarrow{\text{CAN, MeCN/H}2\text{O}} \text{C=O-aryl}

$$

Conditions : Ceric ammonium nitrate (2 equiv), MeCN/H₂O (4:1), rt, 3 h (yield: 70%).

Thiourea Derivatives

Replacing the benzamide with thiourea groups enhances bioactivity in some analogues:

$$

\text{Pyridazinone-NH}_2 + \text{Benzoyl isothiocyanate} \rightarrow \text{Thiourea derivative}

$$

Yield : 68–72%.

Industrial-Scale Considerations

Cost-Effective Catalysts

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-chloro-N-(4-methoxyphenyl)benzamide: This compound shares a similar structure but lacks the pyridazinone ring.

4-chloro-N-(2-methoxyphenyl)benzamide: Similar to the above but with a different positioning of the methoxy group.

Uniqueness

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the presence of the pyridazinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

4-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 383.8 g/mol. The compound features a pyridazine core, chlorinated and methoxy-substituted phenyl groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. Preliminary studies suggest it interacts with specific molecular targets, influencing biological pathways critical for cell survival and proliferation.

Antimicrobial Activity

Initial investigations have suggested that the compound possesses antimicrobial properties . The presence of chlorine and methoxy groups in the structure may enhance its reactivity with microbial targets, potentially leading to effective inhibition of growth.

Anticancer Properties

The compound has been evaluated for its anticancer activity through various assays. For instance, it has shown promising results in inhibiting cancer cell lines in vitro. The mechanism appears to involve the modulation of enzyme activity or receptor binding, which is crucial in cancer progression.

The specific mechanisms by which this compound exerts its biological effects are under investigation. It is hypothesized that the compound may:

- Inhibit Enzyme Activity : By binding to active sites on enzymes, it could prevent substrate binding.

- Modulate Receptor Activity : Interaction with cellular receptors may alter signaling pathways involved in cell growth and apoptosis.

Study on Anticancer Activity

A study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential for further development as therapeutic agents .

Antiviral Potential

Research into related compounds within the N-phenylbenzamide class has shown broad-spectrum antiviral effects against viruses like HBV and HIV. These derivatives increase intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits viral replication. Although not directly studied for HBV, it suggests a mechanism worth exploring for this compound .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyridazinone core via cyclization of a diketone precursor with hydrazine derivatives.

- Step 2 : Introduction of the 4-methoxyphenyl group at the 3-position of the pyridazinone ring using Ullmann or Buchwald-Hartwig coupling.

- Step 3 : Alkylation of the pyridazinone nitrogen with a bromoethylamine intermediate.

- Step 4 : Amide coupling between the ethylamine side chain and 4-chlorobenzoyl chloride under Schotten-Baumann conditions.

Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and catalysts (e.g., Pd for coupling reactions). Purity is verified via HPLC (>95%) and structural confirmation via -NMR and HRMS .

Q. How is the compound’s structural integrity validated post-synthesis?

- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .

- Spectroscopic techniques :

- - and -NMR to verify proton environments and carbon frameworks.

- FT-IR for functional group analysis (e.g., amide C=O stretch at ~1650 cm).

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency, while ethereal solvents (e.g., THF) improve cyclization steps.

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)) with ligands (XPhos) increase cross-coupling yields .

- Temperature gradients : Controlled heating (microwave-assisted synthesis) reduces reaction time and side-product formation in cyclization steps .

- By-product mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates. Monitor reactions via TLC or LC-MS .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

- Comparative assay design : Use standardized assays (e.g., fluorescence polarization for kinase inhibition vs. radioligand binding for receptor studies) to test the compound under identical conditions.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. fluoro on the benzamide) to isolate contributions to specific activities .

- Meta-analysis : Cross-reference datasets from orthogonal studies (e.g., crystallography for target engagement vs. cellular assays for functional effects) to reconcile discrepancies .

Q. What computational strategies predict the compound’s interaction with biological targets, and what are their limitations?

- Molecular docking : Software like AutoDock Vina models binding poses with targets (e.g., kinases), guided by the pyridazinone ring’s hydrogen-bonding potential.

- MD simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS for 100-ns trajectories).

- Limitations :

- Accuracy depends on force-field parameters (e.g., partial charges for the methoxyphenyl group).

- Neglects solvent effects or allosteric binding pockets .

Methodological Recommendations

- For synthesis : Prioritize microwave-assisted reactions to reduce time and improve reproducibility .

- For structural analysis : Combine crystallography (SHELX refinement) with dynamic NMR to resolve conformational flexibility .

- For biological studies : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.